molecular formula C7H5NO2 B13949551 [1,2]Dioxino[4,3-c]pyridine CAS No. 329711-74-2

[1,2]Dioxino[4,3-c]pyridine

Cat. No.: B13949551
CAS No.: 329711-74-2
M. Wt: 135.12 g/mol
InChI Key: NVVMDHPPJYKNCG-UHFFFAOYSA-N
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Description

[1,2]Dioxino[4,3-c]pyridine is a bicyclic heterocyclic compound comprising a pyridine ring fused with a 1,2-dioxine moiety.

Properties

CAS No.

329711-74-2

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

[1,2]dioxino[4,3-c]pyridine

InChI

InChI=1S/C7H5NO2/c1-3-8-5-6-2-4-9-10-7(1)6/h1-5H

InChI Key

NVVMDHPPJYKNCG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1OOC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2]Dioxino[4,3-c]pyridine typically involves cyclization reactions where appropriate precursors are subjected to specific conditions to form the fused ring system. One common method involves the reaction of pentafluoropyridine with pyrocatechol in the presence of cesium carbonate in DMSO solvent, leading to the formation of the desired dioxino-pyridine structure .

Industrial Production Methods: While detailed industrial production methods for [1,2]Dioxino[4,3-c]pyridine are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: [1,2]Dioxino[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in solvents like chloroform.

    Substitution: Cesium carbonate in DMSO for nucleophilic substitutions.

Major Products:

    Oxidation Products: Lactones and carbaldehydes.

    Substitution Products: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of [1,2]Dioxino[4,3-c]pyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have shown antibacterial activity by disrupting bacterial cell walls and interfering with essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [1,2]Dioxino[4,3-c]pyridine with fused pyridine derivatives, focusing on synthesis, electronic properties, and bioactivity.

Structural and Electronic Comparisons
Compound Fused Ring System Heteroatoms Key Features
[1,2]Dioxino[4,3-c]pyridine Pyridine + 1,2-dioxine O, O High polarity due to two oxygen atoms; potential for radical scavenging.
Thieno[2,3-c]pyridine Pyridine + thiophene S Sulfur atom enhances π-conjugation; used in pharmaceuticals .
Pyrano[2,3-c]pyridine Pyridine + pyran O Oxygen-containing pyran ring; antioxidant activity via DPPH assay .
Pyrazolo[4,3-c]pyridine Pyridine + pyrazole N, N Planar structure confirmed by X-ray crystallography; weak anticancer activity .
Furo[2,3-c]pyridine Pyridine + furan O Oxygen in furan improves enzyme inhibition (IC₅₀ < 200 nM for IDO1) .

Key Observations :

  • Oxygen vs.
  • Ring Strain: The 1,2-dioxine moiety in [1,2]dioxino[4,3-c]pyridine may introduce ring strain, affecting stability compared to pyrano or furo analogs.

Comparative Insights :

  • Antioxidant Potential: Pyrano[2,3-c]pyridine derivatives with electron-withdrawing substituents (Cl, NO₂) show enhanced radical scavenging . [1,2]Dioxino[4,3-c]pyridine’s dual oxygen atoms may similarly stabilize radicals, but substituent effects require empirical validation.
  • Enzyme Inhibition: Furo[2,3-c]pyridine’s nanomolar IC₅₀ suggests oxygen’s role in binding affinity . [1,2]Dioxino[4,3-c]pyridine could mimic this if the dioxine moiety participates in hydrogen bonding.

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